Phosphonic acid, methyl-, bis(oxiranylmethyl) ester

Description

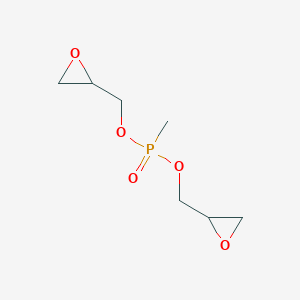

Phosphonic acid, methyl-, bis(oxiranylmethyl) ester (CAS 50577-86-1) is a phosphonic acid derivative featuring a methyl group and two oxiranylmethyl (glycidyl) ester substituents. The oxirane (epoxide) functional groups confer reactivity, making this compound valuable in applications requiring cross-linking, such as polymer synthesis and adhesives . Its structure enables participation in ring-opening reactions, which are critical for forming stable networks in materials science.

Properties

CAS No. |

77375-34-9 |

|---|---|

Molecular Formula |

C7H13O5P |

Molecular Weight |

208.15 g/mol |

IUPAC Name |

2-[[methyl(oxiran-2-ylmethoxy)phosphoryl]oxymethyl]oxirane |

InChI |

InChI=1S/C7H13O5P/c1-13(8,11-4-6-2-9-6)12-5-7-3-10-7/h6-7H,2-5H2,1H3 |

InChI Key |

BZVQIZYWIWXTHX-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(OCC1CO1)OCC2CO2 |

Origin of Product |

United States |

Preparation Methods

Esterification via Orthoester Reagents

A method adapted from selective esterification of phosphonic acids involves using triethyl orthoacetate as both solvent and alkoxy group donor. For example:

- Reaction conditions : Methylphosphonic acid reacts with excess glycidol (oxiranylmethanol) or its orthoester derivative at elevated temperatures (90–100°C).

- Selectivity : Temperature control is critical; higher temperatures favor diester formation. For instance, butylphosphonic acid achieved >98% diester yield at 90°C using 30 equiv. of triethyl orthoacetate.

- Challenges : Glycidol’s epoxide group may require protective measures to prevent ring-opening during esterification.

Transesterification from Dialkyl Phosphonates

Dialkyl methylphosphonates (e.g., dimethyl methylphosphonate) could undergo transesterification with glycidol:

- Catalyst : Acidic or basic conditions (e.g., HCl, NaOCH₃) facilitate alkoxy group exchange.

- Example : The McKenna procedure (using bromotrimethylsilane) converts dialkyl phosphonates to phosphonic acids, but reversing this process with glycidol might yield the target diester.

High-Temperature Condensation

A patent describing pyro methyl phosphonic acid synthesis suggests adapting similar high-temperature methods:

- Process : Reacting methylphosphonic acid with glycidol in a high-boiling solvent (e.g., mineral oil) at 290–300°C.

- Considerations : Rapid polymerization of glycidol derivatives at elevated temperatures may necessitate precise stoichiometric control.

Stepwise Mono- and Diesterification

Monoester intermediates can be isolated and further esterified:

- Step 1 : Monoester formation at 30°C using 15 equiv. of alkoxy donor.

- Step 2 : Diester completion at 90°C with additional glycidol.

Key Data from Analogous Reactions

Challenges and Optimization

- Epoxide Stability : Glycidol’s reactivity necessitates mild conditions or protective groups to avoid side reactions.

- Scalability : Large-scale synthesis may require iterative optimization to maintain selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: Glitsifon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Glitsifon to its lower oxidation states.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and solvents to introduce new functional groups into the Glitsifon molecule.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of Glitsifon.

Scientific Research Applications

Agricultural Chemicals

Phosphonic acid, methyl-, bis(oxiranylmethyl) ester is primarily utilized in agriculture as:

- Herbicides and Pesticides : Its ability to interfere with plant growth regulation makes it a candidate for developing effective herbicides. Research indicates that similar compounds can inhibit specific enzymes involved in metabolic pathways critical for plant growth .

- Plant Growth Regulators : The compound has been shown to enhance plant growth and resistance to environmental stressors. Field trials have demonstrated significant increases in crop yields when treated with this compound compared to untreated controls.

Material Science

In material science, this compound acts as:

- Monomer in Polymer Synthesis : The dual oxirane functional groups allow it to participate in complex reactions, making it suitable for creating advanced materials with desirable properties such as flame resistance .

- Crosslinking Agents : It can be used as a crosslinker in textile applications to improve flame resistance and durability of fabrics .

Medicinal Chemistry

Phosphonic acid derivatives exhibit potential medicinal applications:

- Antimicrobial Properties : Some studies suggest that compounds similar to this compound may possess antimicrobial activities, although specific data on this ester is limited.

- Enzyme Inhibition : The unique structure allows for interactions with various enzymes, potentially modulating metabolic pathways and enhancing bioactivity.

Case Studies

| Case Study | Description | Results |

|---|---|---|

| Agricultural Application | Field trials on tomato plants using the compound as a growth regulator | Significant yield increase and improved fungal resistance observed |

| Environmental Impact Assessment | Study evaluating ecological risks associated with phosphonic acid derivatives | Low toxicity to aquatic organisms noted; however, persistence raises concerns about long-term ecological effects |

Mechanism of Action

The mechanism of action of Glitsifon involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that Glitsifon may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares phosphonic acid, methyl-, bis(oxiranylmethyl) ester with structurally related phosphonic acid esters:

Key Research Findings

- Hydrolytic Stability : Phosphonic acid derivatives with ether or amide linkages (e.g., bis(oxiranylmethyl) esters) exhibit superior hydrolytic stability compared to conventional methacrylate esters. For example, methacrylates degrade by up to 90% under acidic aqueous conditions (pH ~2) after 16 weeks at 42°C, while ether-linked phosphonic acid esters remain stable .

- Reactivity : The epoxide groups in bis(oxiranylmethyl) esters enable covalent bonding with nucleophiles (e.g., amines, thiols), making them ideal for dental adhesives and coatings. In contrast, chloroethyl or ethyl esters lack this reactivity .

Biological Activity

Phosphonic acid, methyl-, bis(oxiranylmethyl) ester is an organophosphorus compound notable for its unique structure and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 208.15 g/mol. It features a phosphonic acid group esterified with two oxiranylmethyl groups, contributing to its reactivity, particularly in nucleophilic substitution reactions. The presence of oxirane (epoxide) rings allows for ring-opening reactions under acidic or basic conditions, which can introduce various nucleophiles into the structure.

Enzyme Inhibition

Phosphonic acids and their derivatives are known for their ability to inhibit enzymes involved in metabolic pathways. Specifically, this compound may interfere with enzyme activity due to its structural similarity to phosphate esters. This characteristic is particularly relevant in the context of herbicides and pesticides, where such compounds can disrupt plant growth regulation .

Antimicrobial Properties

While specific data on the antimicrobial activity of this compound is limited, similar compounds have demonstrated potential as antimicrobial agents. The mechanism may involve disruption of microbial metabolic processes or cell wall synthesis. Further research is required to elucidate the specific antimicrobial efficacy of this compound.

Synthesis Methods

The synthesis typically involves the reaction of methyl phosphonate with oxirane derivatives using radical initiators. This method allows for efficient incorporation of the oxirane groups into the phosphonic framework. A common approach includes a staged addition process under controlled conditions to optimize yield and purity .

Applications

This compound has several applications in both industrial and research settings:

- Herbicides and Pesticides : Its ability to inhibit growth-related enzymes makes it a candidate for agricultural applications.

- Chemical Intermediates : The compound's reactivity allows it to serve as a precursor in various organic syntheses.

- Material Science : Its unique structure may be utilized in developing advanced materials with specific properties.

Comparative Analysis

A comparative analysis of this compound with other related compounds highlights its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phosphonic acid, dimethyl ester | Simple structure; widely used as an intermediate | |

| Phosphonic acid, propyl-, bis(oxiranylmethyl) ester | Similar oxirane functionality; larger alkyl group | |

| Phosphoric acid, methyl bis(oxiranylmethyl) ester | Contains only one oxirane group; different reactivity profile | |

| Dimethyl methylphosphonate | Known for its use in chemical warfare; distinct biological activity |

This compound stands out due to its dual oxirane functional groups, enhancing its reactivity compared to other similar compounds that may contain fewer reactive sites .

Herbicidal Activity

A study on similar phosphonic compounds indicated significant herbicidal activity against various plant species. The mechanism was attributed to the inhibition of key metabolic enzymes involved in growth regulation. While direct studies on this compound are necessary, these findings suggest potential efficacy in agricultural applications .

Antimicrobial Efficacy

Research on related phosphonic esters has shown promising results in inhibiting bacterial growth. For example, compounds with similar structural motifs exhibited significant antibacterial properties against Gram-positive bacteria. This highlights the need for further investigation into the specific antimicrobial capabilities of this compound .

Q & A

Q. What are the recommended synthetic routes for preparing phosphonic acid, methyl-, bis(oxiranylmethyl) ester, and how can intermediates be characterized?

The synthesis typically involves esterification of methylphosphonic acid with oxiranylmethanol (glycidol). A two-step approach is common: (1) activation of the phosphonic acid using a coupling agent (e.g., DCC/DMAP), followed by (2) nucleophilic substitution with glycidol. Intermediates should be monitored via 31P NMR to confirm ester bond formation and FTIR to track hydroxyl group consumption. Purity can be assessed using HPLC-MS with a reversed-phase C18 column .

Q. What spectroscopic techniques are most effective for characterizing the epoxy-functionalized phosphonic acid ester?

- 1H/13C NMR : Key for identifying oxirane (epoxide) protons (δ ~3.1–3.4 ppm) and methylphosphonate groups (δ ~1.3 ppm for CH3-P).

- 31P NMR : A singlet near δ 25–30 ppm confirms the phosphonate ester structure.

- FTIR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~850 cm⁻¹ (epoxide ring vibration) validate functional groups .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Conduct accelerated aging studies in buffered solutions (pH 2–12) at 40–60°C. Monitor degradation via:

- Titration of released glycidol (epoxide ring-opening).

- 31P NMR to detect hydrolysis products (e.g., methylphosphonic acid).

- Kinetic modeling to derive activation energy for hydrolysis .

Advanced Research Questions

Q. What contradictions exist in reported reaction mechanisms for epoxy-phosphonate crosslinking, and how can they be resolved?

Conflicting studies attribute crosslinking to either nucleophilic attack by amines/hydroxyls or acid-catalyzed ring-opening . To resolve:

Q. How does the steric hindrance of the methylphosphonate group influence epoxy reactivity in polymer networks?

The methyl group reduces accessibility to the phosphorus center, slowing nucleophilic attacks. Experimental approaches:

Q. What computational methods are suitable for predicting the thermomechanical properties of epoxy resins derived from this compound?

Q. How can conflicting data on the compound’s environmental persistence be addressed in lifecycle assessments?

Discrepancies arise from varying test conditions (e.g., soil vs. aqueous media). Standardize protocols by:

- Using OECD 301F (aqueous biodegradation) and EPA 835.1240 (soil adsorption).

- Analyze degradation products via HRMS to identify persistent metabolites (e.g., methylphosphonic acid) .

Methodological Guidance

8. Designing experiments to evaluate flame-retardant efficacy in epoxy composites:

- Cone Calorimetry : Measure heat release rate (HRR) and total smoke production (ISO 5660).

- LOI (Limiting Oxygen Index) : Compare with non-phosphorylated analogs.

- TGA-FTIR : Identify volatile phosphorus-containing fragments (e.g., PO· radicals) .

9. Resolving discrepancies in catalytic activity data for transesterification reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.